molecular formula C23H17ClN2O B11668476 N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11668476
M. Wt: 372.8 g/mol
InChI Key: MDNIAXIFTCBVHM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2-chlorophenyl group, a 6-methyl group, a 2-phenyl group, and a carboxamide group at the 4-position. The unique arrangement of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. The process may involve:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst to form the quinoline core.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    N-(2-chlorophenyl)nicotinamide: Shares the 2-chlorophenyl group but has a different core structure.

    2-chloro-N-(2-chlorophenyl)nicotinamide: Another derivative with similar substituents but different overall structure.

    N-(2-bromophenyl)-2-chloronicotinamide: Similar in having a halogenated phenyl group but with bromine instead of chlorine.

Uniqueness: N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is unique due to its quinoline core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27)

InChI Key

MDNIAXIFTCBVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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